(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC20322602
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
| Standard InChI Key | PGYZIEVASKOIHO-RQJHMYQMSA-N |
| Isomeric SMILES | CC[C@@H]1C[C@H](N(C1)C)C(=O)O |
| Canonical SMILES | CCC1CC(N(C1)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The compound’s IUPAC name, (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid, reflects its stereochemical arrangement. The pyrrolidine ring adopts a specific conformation where the ethyl group occupies the 4-position in the R configuration, while the methyl group is at the 1-position. The carboxylic acid moiety at the 2-position introduces polarity, enhancing solubility in aqueous environments .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol (free acid) | |
| 193.67 g/mol (hydrochloride salt) | ||
| IUPAC Name | (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid | |
| InChI | InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 | |
| SMILES | CC[C@@H]1CC@HC(=O)O |
Stereochemical Significance
The (2S,4R) configuration is critical for its biological activity. Chirality at these positions ensures selective binding to enzymatic active sites, a property exploited in designing inhibitors for proteases and receptors. The hydrochloride salt form (CID 121230880) is often preferred in synthetic workflows due to improved crystallinity and stability .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid involves multi-step enantioselective processes. Key methodologies include:
-
Asymmetric Hydrogenation: Chiral catalysts such as Rhodium-BINAP complexes enable the reduction of α,β-unsaturated precursors to achieve the desired stereochemistry.
-
Ring-Closing Metathesis: Ethyl-substituted pyrrolidine rings are constructed using Grubbs catalysts, followed by oxidation to introduce the carboxylic acid group.
-
Enzymatic Resolution: Lipases or esterases selectively hydrolyze racemic mixtures to isolate the (2S,4R) enantiomer.
Scalability Challenges
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and yield. For instance, microreactors minimize side reactions during hydrogenation steps, achieving >90% enantiomeric excess (ee) at throughputs of 10 kg/day. Solvent selection (e.g., ethanol/water mixtures) and temperature control (50–70°C) are optimized to prevent epimerization.
Applications in Medicinal Chemistry
Peptidomimetic Design
The compound’s rigid pyrrolidine scaffold mimics peptide backbones, enabling the development of protease-resistant therapeutics. For example, it serves as a proline analog in angiotensin-converting enzyme (ACE) inhibitors, improving metabolic stability compared to linear peptides.
Enzyme Inhibition
Structural studies reveal that the ethyl group at C4 sterically hinders substrate binding in bacterial dihydroorotate dehydrogenase (DHODH), a target for antimicrobial agents. Half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range (2–5 µM) have been reported.
Physicochemical Properties
Solubility and Stability
The free acid exhibits moderate water solubility (12.7 mg/mL at 25°C), which increases tenfold in its hydrochloride form (131 mg/mL) . Degradation studies under accelerated conditions (40°C/75% RH) show <2% decomposition over 6 months, confirming shelf stability.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 49.7 Ų | |
| LogP (Octanol-Water) | 1.34 |
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 3.71 (dd, J = 9.2 Hz, 1H, C2-H), 3.02 (s, 3H, N-CH₃), 2.89–2.76 (m, 2H, C4-H and C5-H), 1.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 0.97 (t, J = 7.6 Hz, 3H, CH₂CH₃).
-
IR (KBr): 2956 cm⁻¹ (C-H stretch), 1721 cm⁻¹ (C=O), 1589 cm⁻¹ (COO⁻ asym).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume